![molecular formula C18H14ClF3N6O2 B3020722 2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396682-85-1](/img/structure/B3020722.png)
2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
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Description
2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H14ClF3N6O2 and its molecular weight is 438.8. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide , hereafter referred to as Compound X , is a novel tetrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound X, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H19ClN6O3
- Molecular Weight : 414.85 g/mol
- IUPAC Name : 2-[4-[[2-(2-chlorophenyl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Compound X exhibits a multifaceted mechanism of action primarily through the following pathways:
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Inhibition of Enzymatic Activity :
- It has been shown to inhibit various enzymes involved in cellular signaling pathways, particularly those associated with cancer cell proliferation and survival.
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Modulation of Gene Expression :
- Compound X interacts with transcription factors that regulate genes involved in apoptosis and cell cycle progression.
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Anti-inflammatory Effects :
- The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.
Biological Activity Overview
The biological activities of Compound X can be categorized into several key areas:
Anticancer Activity
Research indicates that Compound X exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Breast Cancer : In vitro studies revealed an IC50 value of 27.3 µM against the T47D breast cancer cell line, indicating potent antiproliferative activity.
- Colon Cancer : It showed promising results against HCT-116 colon carcinoma cells with an IC50 value of 6.2 µM .
Antimicrobial Activity
Compound X has also been evaluated for its antimicrobial properties:
- In vitro assays demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent.
Anti-inflammatory Activity
The compound's ability to reduce inflammation was assessed through various models:
- Dose-dependent inhibition of TNF-alpha and IL-6 production was observed in macrophage cultures treated with Compound X.
Case Studies and Research Findings
Several studies have focused on the biological activity of Compound X:
- Study on Anticancer Properties :
- Evaluation of Anti-inflammatory Effects :
-
Synergistic Effects with Other Drugs :
- Preliminary findings suggest that Compound X may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Data Tables
Properties
IUPAC Name |
2-[4-[[2-(2-chlorophenyl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N6O2/c19-14-4-2-1-3-11(14)9-15(29)24-12-5-7-13(8-6-12)28-26-16(25-27-28)17(30)23-10-18(20,21)22/h1-8H,9-10H2,(H,23,30)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJMMVOGRKGPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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